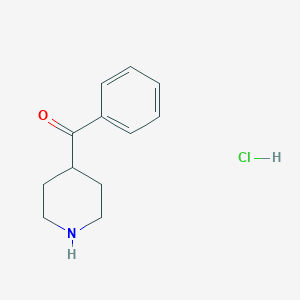

4-Benzoylpiperidine hydrochloride

Overview

Description

4-Benzoylpiperidine hydrochloride (4-BP) is a synthetic compound with a wide range of applications in the scientific world. It is a white crystalline powder with a molecular weight of 213.7 g/mol and a melting point of 140-142°C. 4-BP is used in many different areas of scientific research, including organic synthesis, drug discovery, and biochemistry. It has been used in the development of new drugs, as a precursor for various organic compounds, and as a tool for studying the structure and function of proteins.

Scientific Research Applications

- It is useful in synthesizing 1,4-Diazabicyclo[2.2.2]octane hydrochloride (Mrachkovskaya & Yakhontov, 1976).

- It exhibits antidopaminergic activity, applicable in pharmacological research for treating apomorphine-induced stereotypies and amphetamine group toxicity (Cortizo et al., 1991).

- The compound is used in synthesizing racemic and optically active potential local anesthetics (Zalucky et al., 1965).

- It aids in the synthesis of protected 4-oxopipecolic acid and 4-oxolysine (Jackson et al., 1994).

- The compound increases the size of fast, excitatory synaptic responses and slows the rate of desensitization of glutamate receptors in the brain (Arai et al., 1996).

- It acts as a novel and selective reuptake inhibitor of the human dopamine transporter (hDAT) (Jones et al., 2023).

- As a potent inhibitor of the glycine transporter type-2 (GlyT-2) in COS7 cells, it has applications in neuroscience research (Wolin et al., 2004).

- Derivatives of 4-Benzoylpiperidine are used as GlyT1 inhibitors in drug discovery for schizophrenia (Liu et al., 2015).

- 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine hydrochloride, a derivative, is a potent inhibitor of acetylcholinesterase and is being developed as an antidementia agent (Sugimoto et al., 1990).

- It serves as a novel 5-HT1A receptor-biased agonist with robust antidepressant-like activity (Sniecikowska et al., 2019).

- The compound has strong inhibitory activity against human and murine SCD-1 and demonstrated plasma triglyceride lowering effects in Zucker fatty rats (Uto et al., 2010).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Mechanism of Action

Target of Action

4-Benzoylpiperidine hydrochloride primarily targets the monoamine transporters . It acts as a monoamine releasing agent with a 20- to 48-fold selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine . It also functions as a monoamine oxidase inhibitor (MAOI) with preference for MAO-A . Additionally, it has been developed as a GlyT1 inhibitor .

Mode of Action

This compound interacts with its targets by increasing the release of monoamines (dopamine, norepinephrine, and serotonin) in the synaptic cleft . This results in an increase in the concentration of these neurotransmitters, enhancing their signaling . As a GlyT1 inhibitor, it inhibits the reuptake of glycine, thereby increasing its concentration in the synaptic cleft .

Biochemical Pathways

The increased concentration of monoamines in the synaptic cleft can affect various biochemical pathways. For instance, dopamine plays a crucial role in the reward pathway, motor control, and a number of endocrine functions. Norepinephrine is involved in the fight-or-flight response, increasing heart rate, triggering the release of glucose, and increasing blood flow to skeletal muscle. Serotonin regulates mood, appetite, and sleep. The inhibition of GlyT1 can enhance NMDA receptor function, which is implicated in learning and memory .

Pharmacokinetics

Its onset of action is fast, and its duration of action is short .

Result of Action

The increased release of monoamines can lead to various effects at the molecular and cellular level. For instance, it can enhance synaptic transmission, modulate neuronal firing rates, and influence gene expression. As a GlyT1 inhibitor, it can enhance NMDA receptor function, which may have therapeutic implications for conditions like schizophrenia .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors For instance, the presence of other drugs, the physiological state of the individual, and genetic factors can all influence its action.

Biochemical Analysis

Biochemical Properties

4-Benzoylpiperidine hydrochloride has been found to act as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine . This suggests that it interacts with monoamine transporters, proteins that regulate the concentrations of monoamine neurotransmitters in the synaptic cleft .

Cellular Effects

The cellular effects of this compound are largely due to its interactions with monoamine transporters. By promoting the release of monoamines, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with monoamine transporters. It acts as a releasing agent, promoting the release of monoamines from the neuron into the synaptic cleft . This can lead to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

Given its role as a monoamine releasing agent, it is likely that its effects would be rapid in onset and short in duration .

Dosage Effects in Animal Models

One study found that a derivative of this compound showed an IC50 of 30 nM .

Metabolic Pathways

Given its role as a monoamine releasing agent, it is likely that it would be involved in the metabolism of monoamine neurotransmitters .

Transport and Distribution

Given its solubility in water and ethanol, it is likely that it would be able to cross cell membranes and distribute throughout the body .

Subcellular Localization

Given its role as a monoamine releasing agent, it is likely that it would be localized to the presynaptic neuron, where monoamine transporters are located .

properties

IUPAC Name |

phenyl(piperidin-4-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO.ClH/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11;/h1-5,11,13H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXYKIFZJQXOUJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369131 | |

| Record name | 4-Benzoylpiperidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25519-80-6 | |

| Record name | Methanone, phenyl-4-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25519-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzoylpiperidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-benzoylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

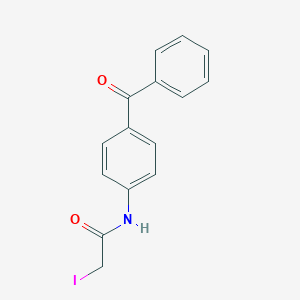

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the synthetic method described in the research paper for producing 4-Benzoylpiperidine Hydrochloride?

A1: The research paper [] outlines a novel multi-step, one-pot reaction using Palladium-Carbon (Pd—C) catalyst for producing 4-alkanoyl- and 4-benzoylpiperidines hydrochlorides. This method is noteworthy because it allows for the direct synthesis of these compounds through a hydrodechlorination-hydrogenation process. This approach simplifies the synthesis by eliminating the need for isolating intermediate products, offering a more efficient and potentially cost-effective route compared to traditional multi-step syntheses. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt](/img/structure/B14161.png)